GSK2269557, also known as nemiralisib or GSK2269557, is a potent and selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ). [] This compound was developed by GlaxoSmithKline (GSK) primarily for the investigation of respiratory diseases. [, , , , , ] GSK2269557 acts by specifically targeting PI3Kδ, an enzyme implicated in various cellular processes including proliferation, differentiation, survival, and migration of immune cells. [] Its role in scientific research revolves around understanding the therapeutic potential of PI3Kδ inhibition in inflammatory respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). [, , ]
The compound 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride is a complex organic molecule notable for its potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase delta (PI3Kd). This compound has been investigated for its role in treating respiratory diseases due to its anti-inflammatory properties. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
This compound is classified under the category of indazole derivatives and oxazoles, which are recognized for their biological activity. Specifically, it is noted in patent literature as a promising candidate for respiratory disorder treatments, where it acts as a PI3K inhibitor . The chemical structure includes multiple heterocyclic components, making it a subject of interest in medicinal chemistry.
The synthesis of 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride involves several steps, typically starting from commercially available indole and indazole derivatives. Key methods include:
The molecular formula for this compound is . Its structural features include:
The compound's three-dimensional conformation can be analyzed using X-ray crystallography or computational modeling to predict its interaction with biological targets .
The compound participates in various chemical reactions typical for heterocycles, including:
These reactions are critical for optimizing the pharmacokinetic properties of the compound, ensuring effective delivery and action within biological systems .
The primary mechanism of action for 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride is through inhibition of phosphoinositide 3-kinase delta (PI3Kd). This enzyme plays a crucial role in signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting PI3Kd, the compound can modulate inflammatory responses in respiratory tissues, potentially alleviating symptoms associated with conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
The physical properties of this compound include:
Chemical properties include:
Analytical methods such as mass spectrometry (MS) and infrared spectroscopy (IR) provide further insights into its chemical characteristics .
The primary applications of 2-(6-(1H-Indol-4-yl)-1H-indazol-4-yl)-5-((4-isopropylpiperazin-1-yl)methyl)oxazole hydrochloride lie in pharmacology:
Ongoing clinical trials are assessing its efficacy and safety profile, particularly focusing on inhalation delivery methods to optimize therapeutic outcomes .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3